2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
Synthesis Analysis The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs involves various strategies, including multicomponent reactions, green chemistry approaches, and catalytic systems. For instance, a series of analogs were synthesized using arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in propanol without an added catalyst, showcasing a method that leverages the reactivity of starting materials under reflux conditions (Gholap et al., 2007). Another approach utilized bleaching earth clay as a recyclable catalyst in PEG-400, demonstrating an efficient, green synthesis method (Mogle et al., 2015).
Molecular Structure Analysis The molecular structure of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, reveals intricate bonding patterns and functional group arrangements essential for biological activity and chemical reactivity. These structures have been elucidated using X-ray crystallography, which confirms the configuration and orientation of the molecular framework (Kobayashi et al., 2015).
Chemical Reactions and Properties The chemical reactivity of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives includes their participation in various organic transformations. For example, reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, and isothiocyanate highlight the versatility of these compounds in synthesizing a wide array of heterocyclic compounds with potential biological activities (Elkholy & Morsy, 2006).
Scientific Research Applications
Synthesis of Tetrahydropyrimidoquinoline Derivatives
A key application of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is in the synthesis of 5,6,7,8-tetrahydropyrimidoquinoline derivatives. Elkholy and Morsy (2006) explored this application, demonstrating the compound's reactivity towards various reagents, including dimethylformamide dimethyl acetal and carbon disulfide. Additionally, they reported the antimicrobial activity of some derived compounds (Elkholy & Morsy, 2006).
Antifungal Properties
Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, starting from arylidenemalononitrile. These compounds were evaluated for their antifungal properties, highlighting another significant application of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile in medical research (Gholap et al., 2007).
Development of Chemosensors
In the field of chemical sensing, Shally et al. (2020) developed chemosensors using 1,2,3,4-tetrahydroquinoline derivatives for the selective identification of Pd2+ ions. This indicates the potential use of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile in the development of selective and sensitive chemical sensors (Shally et al., 2020).
Green Synthesis Methods
Mogle et al. (2015) reported a green, efficient, and simple method for the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. This approach, involving one-pot three-component condensation, underscores the compound's role in promoting environmentally friendly chemical synthesis methods (Mogle et al., 2015).
Optoelectronic Applications
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, suggesting that compounds like 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could have applications in the development of multifunctional materials for electronic devices (Irfan et al., 2020).
Future Directions
The future directions for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could involve further exploration of its biological and pharmaceutical activities, given that compounds containing the tetrahydroquinoline scaffold display a wide range of such activities . Additionally, the development of new, environmentally benign synthetic routes could be a focus, as this aligns with the principles of green chemistry .
properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQNLGKWZDZTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347019 | |
Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
65242-28-6 | |
Record name | 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65242-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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